molecular formula C23H39N5O4 B14693983 4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide CAS No. 24632-53-9

4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide

Katalognummer: B14693983
CAS-Nummer: 24632-53-9
Molekulargewicht: 449.6 g/mol
InChI-Schlüssel: CCHBTNJEGCQECM-LYBHJNIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide typically involves the reaction of 4-dodecyl-1-piperazineacetic acid hydrazide with 5-nitrofurfuraldehyde. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups to the molecule .

Wissenschaftliche Forschungsanwendungen

4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Dodecyl-1-piperazineacetic acid (5-nitrofurfurylidene)hydrazide is unique due to its specific structure, which combines a piperazine ring with a long dodecyl chain and a nitrofurfurylidene hydrazide moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Eigenschaften

CAS-Nummer

24632-53-9

Molekularformel

C23H39N5O4

Molekulargewicht

449.6 g/mol

IUPAC-Name

2-(4-dodecylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H39N5O4/c1-2-3-4-5-6-7-8-9-10-11-14-26-15-17-27(18-16-26)20-22(29)25-24-19-21-12-13-23(32-21)28(30)31/h12-13,19H,2-11,14-18,20H2,1H3,(H,25,29)/b24-19+

InChI-Schlüssel

CCHBTNJEGCQECM-LYBHJNIJSA-N

Isomerische SMILES

CCCCCCCCCCCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Kanonische SMILES

CCCCCCCCCCCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.